molecular formula C22H19N3O2 B5513216 2-(1H-indol-3-yl)-N'-[(6-methoxy-2-naphthyl)methylene]acetohydrazide

2-(1H-indol-3-yl)-N'-[(6-methoxy-2-naphthyl)methylene]acetohydrazide

Cat. No. B5513216
M. Wt: 357.4 g/mol
InChI Key: ORKHPUQOYFEBGE-ZMOGYAJESA-N
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Description

Schiff bases are a category of organic compounds characterized by a functional group that contains a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group but not hydrogen. These compounds are typically formed from the condensation of an amine with a carbonyl compound. The interest in Schiff bases, including those derived from naphthyl and indolyl moieties, stems from their versatile chemical properties and applications in catalysis, the synthesis of coordination compounds, and potential biological activities.

Synthesis Analysis

The synthesis of Schiff bases like 2-(1H-indol-3-yl)-N'-[(6-methoxy-2-naphthyl)methylene]acetohydrazide generally involves a condensation reaction between an amine and an aldehyde or ketone. For instance, the synthesis of a related compound, N'-[(1E)-(4-Fluorophenyl)methylene]-6-methoxy-2-naphthohydrazide, was achieved through the reaction of 6-methoxy-2-naphthohydrazide with 4-fluorobenzaldehyde, showcasing the typical approach for synthesizing Schiff bases (Yathirajan et al., 2007).

Scientific Research Applications

Synthesis and Characterization

Research has led to the synthesis and characterization of various derivatives related to 2-(1H-indol-3-yl)-N'-[(6-methoxy-2-naphthyl)methylene]acetohydrazide. These compounds are synthesized through a series of chemical reactions, starting from basic materials such as o-phenylenediamine and naphtene-1-acetic acid/2-naphthoxyacetic acid. The final compounds are characterized by IR, NMR, Mass spectrometry, and elemental analysis, indicating the complexity and precision involved in their synthesis (Salahuddin et al., 2014).

Anticancer Evaluation

The synthesized compounds, including derivatives of the mentioned chemical, have been subjected to in vitro anticancer evaluations. These studies are conducted using NCI 60 Cell screen at a single high dose on various panel/cell lines, with some compounds showing moderate to significant activity against cancer cell lines, particularly breast cancer (Salahuddin et al., 2014).

Antimicrobial Activity

Another aspect of research on these compounds includes their evaluation for antimicrobial activity. Novel compounds synthesized from 2-cyano-N-[1-(naphtha-2-yl)ethylidene] acetohydrazide have been tested for their antimicrobial properties, showcasing the potential therapeutic applications of these chemical derivatives (M. Mahmoud et al., 2017).

Nonlinear Optical Properties

The research has also extended to studying the nonlinear optical properties of certain hydrazones, including derivatives of the chemical of interest. These studies aim to evaluate the potential of these compounds in optical device applications, such as optical limiters and switches, highlighting their significance beyond biological applications (K. Naseema et al., 2010).

Interaction with Metal Ions

Additionally, there's research on the interaction of anti-inflammatory drugs, including related compounds, with metal ions like Zn(II), Cd(II), and Pt(II). These studies provide insights into the potential medicinal chemistry applications of these compounds and their complexes (C. Dendrinou-Samara et al., 1998).

properties

IUPAC Name

2-(1H-indol-3-yl)-N-[(E)-(6-methoxynaphthalen-2-yl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2/c1-27-19-9-8-16-10-15(6-7-17(16)11-19)13-24-25-22(26)12-18-14-23-21-5-3-2-4-20(18)21/h2-11,13-14,23H,12H2,1H3,(H,25,26)/b24-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORKHPUQOYFEBGE-ZMOGYAJESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C=NNC(=O)CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)C=C(C=C2)/C=N/NC(=O)CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-indol-3-yl)-N-[(E)-(6-methoxynaphthalen-2-yl)methylideneamino]acetamide

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